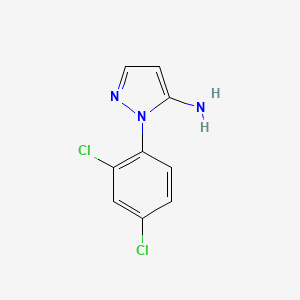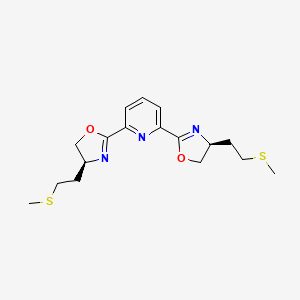
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups These oxazoline groups are further modified with methylthioethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on Pyridine Ring: The oxazoline rings are then introduced onto the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methylthioethyl Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthioethyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis((S)-4-(2-hydroxyethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with hydroxyethyl groups instead of methylthioethyl groups.
2,6-Bis((S)-4-(2-ethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with ethyl groups instead of methylthioethyl groups.
Uniqueness
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of the methylthioethyl groups, which can impart different electronic and steric properties compared to its analogs. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable compound for specific catalytic applications.
Propriétés
Formule moléculaire |
C17H23N3O2S2 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(4S)-4-(2-methylsulfanylethyl)-2-[6-[(4S)-4-(2-methylsulfanylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H23N3O2S2/c1-23-8-6-12-10-21-16(18-12)14-4-3-5-15(20-14)17-19-13(11-22-17)7-9-24-2/h3-5,12-13H,6-11H2,1-2H3/t12-,13-/m0/s1 |
Clé InChI |
GTNGWYMFPVVIDJ-STQMWFEESA-N |
SMILES isomérique |
CSCC[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCSC |
SMILES canonique |
CSCCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


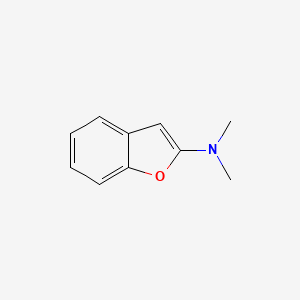
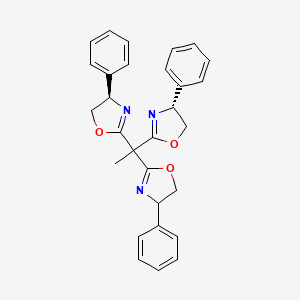


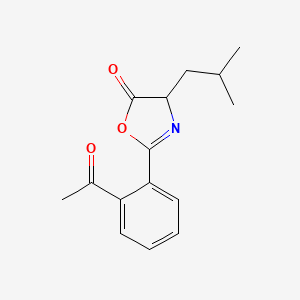
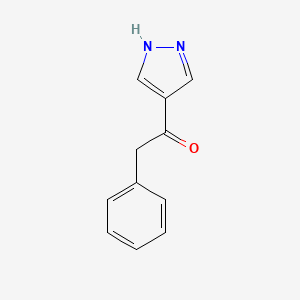
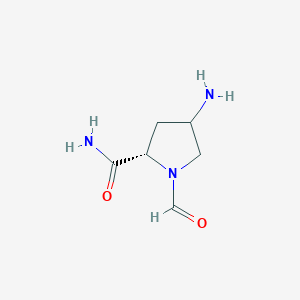
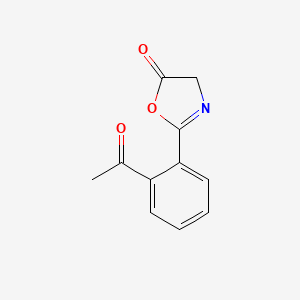
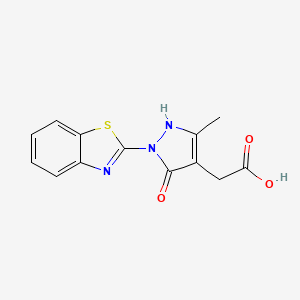
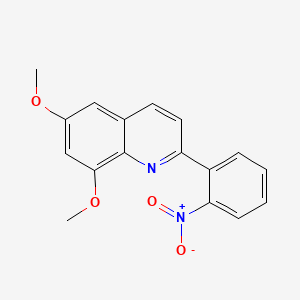
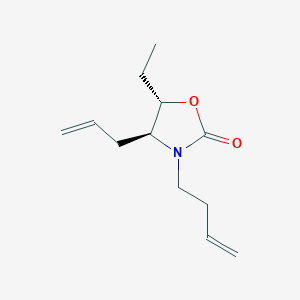
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
